molecular formula C23H16N2O6 B2663134 methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate CAS No. 341966-39-0

methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate

Cat. No.: B2663134
CAS No.: 341966-39-0
M. Wt: 416.389
InChI Key: RSWYLMDPSHAIGO-UHFFFAOYSA-N
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Description

Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

The synthesis of methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the benzoylamino group and the esterification to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .

Chemical Reactions Analysis

Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate can be compared with other similar compounds, such as:

    Pyrano[2,3-b]pyrans: These compounds share a similar core structure but differ in functional groups and substitution patterns.

    Benzoylamino derivatives:

Properties

IUPAC Name

methyl 4-(3-benzamido-2,5-dioxopyrano[3,2-c]pyridin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-22(28)15-7-9-16(10-8-15)25-12-11-19-17(21(25)27)13-18(23(29)31-19)24-20(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWYLMDPSHAIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C(C(=O)O3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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